
Tolfenpyrad
Overview
Description
Tolfenpyrad is a pyrazole-based insecticide and acaricide developed by Mitsubishi Chemical Corporation. It is primarily used to control a wide range of pests in various crops, including vegetables, fruits, and tea plants. This compound functions by inhibiting the mitochondrial electron transport chain, thereby disrupting the energy metabolism of target organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tolfenpyrad involves several key steps:
Starting Materials: The primary starting materials are 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid and 4-(4-methylphenoxy)benzylamine.
Mitsunobu Reaction: These starting materials undergo a Mitsunobu reaction in an organic solvent at room temperature, facilitated by a phosphine coordination compound and an azo reagent.
Acylation Reaction: The mixture is then subjected to an acylation reaction to obtain 4-chloro-3-ethyl-1-methyl-5-pyrazole formyl chloride.
Condensation Reaction: The formyl chloride is then condensed with 4-(4-methylphenoxy)benzylamine, followed by cooling and heating to room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The final product is typically isolated and purified using column chromatography and drying techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: Reduction reactions can occur under specific conditions, often involving reducing agents like sodium borohydride.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like dimethylbenzene, ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Agricultural Applications
Insecticidal and Miticidal Properties
Tolfenpyrad exhibits contact activity against various life stages of pests, including eggs, larvae, nymphs, and adults. It is particularly effective against economically significant pests in crops such as:
- Vegetables : Cabbage, cucumbers
- Fruits : Cherries, cantaloupes
- Nuts : Almonds
- Row Crops : Various field crops
The compound works by disrupting the nervous system of insects, leading to paralysis and death. Its anti-feeding activity is especially noted against lepidopteran larvae, making it a valuable tool for crop protection .
Medical and Biological Research Applications
Antimicrobial Activity
Recent studies have highlighted this compound's potential as an antimicrobial agent. Research indicates that it effectively inhibits the growth of Francisella novicida, a model organism for studying Francisella tularensis, which causes tularemia in humans. Key findings include:
- Inhibition Concentration : this compound demonstrated an IC50 of 1.2 µM to 1.5 µM against F. novicida.
- Mechanism of Action : It operates through a bacteriostatic mechanism, inhibiting bacterial growth without killing the bacteria directly .
These findings suggest that this compound could be further explored for its potential therapeutic applications against bacterial infections.
Toxicological Studies and Human Health
Case Studies of Poisoning
A retrospective study analyzed cases of this compound exposure reported to a poison center over a decade. The study revealed severe systemic effects in patients who ingested this compound, including:
- Altered mental status
- Cardiac arrest
- Hypotension
Out of seven identified cases, four patients who ingested this compound died, highlighting the need for caution in handling this compound .
Environmental Impact and Remediation
Use in Ecological Studies
This compound's environmental impact has been assessed in various studies focusing on its degradation and persistence in ecosystems. It has been shown to affect non-target species, prompting investigations into its ecological safety.
Data Table: Summary of this compound Applications
Mechanism of Action
Tolfenpyrad exerts its effects by inhibiting complex I in the mitochondrial respiratory electron transport chain. This inhibition disrupts the electron transport process, leading to a reduction in ATP production and ultimately causing the death of the target organism. The primary molecular target is the mitochondrial complex I, which is crucial for energy metabolism .
Comparison with Similar Compounds
- Fenazaquin
- Pyridaben
- Fenpyroximate
Comparison: Tolfenpyrad, like Fenazaquin, Pyridaben, and Fenpyroximate, inhibits mitochondrial complex I. this compound is unique in its broad-spectrum activity and effectiveness against pests resistant to other classes of insecticides, such as carbamates and organophosphates. This makes it a valuable tool in integrated pest management strategies .
Biological Activity
Tolfenpyrad is a pyrazole-based compound primarily recognized for its insecticidal properties, but recent studies have highlighted its potential biological activities beyond pest control. This article synthesizes findings from various research studies to provide a comprehensive overview of this compound's biological activity, including its pharmacokinetics, metabolic pathways, and potential therapeutic applications.
This compound has been characterized by its moderate biological activity and favorable pharmacokinetic properties. According to Swiss-ADME analysis, it exhibits high lipophilicity and good ability to cross the blood-brain barrier (BBB), indicating potential central nervous system effects. Its solubility profile suggests limited water solubility, which is typical for many lipophilic compounds .
Table 1: Key Pharmacokinetic Properties of this compound
Property | Value |
---|---|
Lipophilicity (LogP) | High |
Water Solubility | Low |
BBB Penetration | Yes |
P-glycoprotein Substrate | No |
Metabolism and Toxicokinetics
Studies on the metabolism of this compound in rats indicate rapid absorption and metabolism. The compound is primarily metabolized in the liver, with various metabolites identified, including hydroxylated and acetylated forms. Notably, after repeated administration, no significant accumulation was observed in tissues, suggesting efficient clearance from the body .
Table 2: Metabolic Pathway Overview
Metabolite | Description |
---|---|
PT-CA | Major metabolite formed in liver |
OH-PT-CA | Hydroxylated derivative |
CO-PT | Acetylated form |
Unidentified | Approximately 2% remaining after metabolism |
Biological Activity and Therapeutic Potential
Recent computational predictions indicate that this compound may have therapeutic applications beyond its insecticidal use. It has shown potential as an inhibitor of cytochrome P450 enzymes, particularly CYP2H, which could be relevant in treating conditions such as chronic obstructive pulmonary disease (COPD) and asthma .
Table 3: Predicted Biological Activities of this compound
Activity Area | Probability of Activity (Pa) |
---|---|
Antiasthmatic | >0.4 |
Calcium Channel Activator | >0.4 |
Neutrophilic Dermatosis | >0.4 |
Hypercholesterolemia | >0.4 |
Case Studies
- Antibacterial Activity : A study explored this compound derivatives that exhibited potent antibacterial activity against Francisella species. This highlights the compound's potential as a scaffold for developing new antibacterial agents .
- Toxicological Studies : In various toxicological assessments across different species (rats, mice, dogs), this compound has shown consistent effects on body weight and motor activity. Notably, decreased spontaneous movement was observed in dogs after prolonged exposure .
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for determining tolfenpyrad residues in plant and soil matrices?
- Methodological Answer : Use high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) with acetonitrile extraction and purification via PSA, GCB, and anhydrous MgSO₄. Validate the method by assessing linearity (e.g., 0.001–1 mg/L, R² > 0.999), accuracy (spiked recovery rates), and sensitivity (limit of quantification ≤ 0.01 mg/kg). External standard calibration is preferred for quantification .
- Key Data : Linear range: 0.001–1 mg/L; LOQ: 0.01 mg/kg; recovery rates: 75–110% in radish and soil matrices .
Q. How should researchers design experiments to evaluate the dissipation dynamics of this compound in crops?
- Methodological Answer : Conduct field trials with controlled application rates (e.g., 15% SC formulation) and collect samples at intervals (e.g., 0, 1, 3, 5, 7, 14 days post-application). Analyze residues using validated methods and model dissipation using first-order kinetics. Include environmental variables (temperature, rainfall) and calculate half-lives (e.g., 2.1–5.4 days in radish plants) .
- Key Parameters : Sampling frequency, half-life (t₁/₂), and correlation with environmental factors .
Q. What statistical approaches are appropriate for analyzing mortality data in this compound bioassays?
- Methodological Answer : Apply Abbott’s formula (% control = 100 × (X – Y)/X) to adjust for natural mortality in untreated controls. Use probit analysis to calculate LC₅₀ values and assess significance via confidence intervals (e.g., LC₅₀ = 13 ppm for Leptinotarsa decemlineata eggs) .
Advanced Research Questions
Q. How can computational simulations optimize the synthesis of molecularly imprinted polymers (MIPs) for this compound detection?
- Methodological Answer : Use Gaussian 09 software to simulate template-monomer interactions (e.g., this compound with 2-vinylpyridine). Validate via adsorption isotherm models (Freundlich for heterogeneous binding) and characterize polymers using SEM, BET, and FT-IR. Optimize extraction protocols for reuse without efficiency loss .
- Key Findings : Freundlich model parameters (n = 1.23) indicate favorable adsorption; LOQ of 0.001 mg/kg in lettuce using MIT-LC-MS/MS .
Q. What methodologies track the metabolic transformation of this compound in hydroponic vegetables?
- Methodological Answer : Expose plants (e.g., romaine lettuce) to hydroponic this compound solutions. Use LC-MS/MS for quantification and UHPLC-HRMS to identify metabolites (e.g., hydroxylated or conjugated products). Monitor antioxidant enzymes (POD, SOD, CAT) and lipid peroxidation (MDA levels) to assess oxidative stress .
- Key Data : this compound accumulation peaks at 54.26 mg/kg in roots within 5 days; MDA levels increase by 40% at high doses, indicating oxidative damage .
Q. How do soil properties influence the adsorption and degradation kinetics of this compound?
- Methodological Answer : Conduct batch equilibrium experiments with varying soil types (e.g., sandy vs. clay). Model adsorption using Langmuir/Freundlich isotherms and degradation via first-order kinetics. Corrogate organic carbon content and pH with adsorption coefficients (Kd) .
- Key Insight : Higher organic carbon increases Kd, reducing bioavailability but prolonging persistence .
Q. What advanced techniques assess the dietary risk of this compound residues in tea and leafy vegetables?
- Methodological Answer : Calculate estimated daily intake (EDI) using residue data (e.g., 25.6% positive detection in tea samples) and compare with acceptable daily intake (ADI). Incorporate processing factors (e.g., brewing reduces residues by 60%) and use Monte Carlo simulations for probabilistic risk assessment .
- Regulatory Insight : MRLs for tea (0.01 mg/kg) require enforcement via specialized LC-MS/MS methods, as general multiresidue protocols fail to detect metabolites like PT-CA .
Q. Tables
Table 1. Key Analytical Parameters for this compound Detection
Matrix | Method | Linearity (mg/L) | LOQ (mg/kg) | Recovery (%) | Reference |
---|---|---|---|---|---|
Radish/Soil | HPLC-MS/MS | 0.001–1 | 0.01 | 75–110 | |
Lettuce | MIT-LC-MS/MS | 0.001–0.5 | 0.001 | 82–95 | |
Hydroponic Veg. | LC-MS/MS | 0.005–1 | 0.005 | 80–105 |
Table 2. Dissipation Half-Lives of this compound in Crops
Crop | Matrix | Half-Life (Days) | Application Rate | Reference |
---|---|---|---|---|
Radish | Plant | 2.1–3.8 | 150 g a.i./ha | |
Tea | Leaves | 5.4 | 75 g a.i./ha | |
Edible Amaranth | Roots | 3.2 | 100 mg/L |
Properties
IUPAC Name |
4-chloro-5-ethyl-2-methyl-N-[[4-(4-methylphenoxy)phenyl]methyl]pyrazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2/c1-4-18-19(22)20(25(3)24-18)21(26)23-13-15-7-11-17(12-8-15)27-16-9-5-14(2)6-10-16/h5-12H,4,13H2,1-3H3,(H,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPALTCMYPARVNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1Cl)C(=O)NCC2=CC=C(C=C2)OC3=CC=C(C=C3)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6057952 | |
Record name | Tolfenpyrad | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6057952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129558-76-5 | |
Record name | Tolfenpyrad | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129558-76-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tolfenpyrad [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129558765 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tolfenpyrad | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6057952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrazole-5-carboxamide, 4-chloro-3-ethyl-1-methyl-N-[[4-(4-methylphenoxy)phenyl]methyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.451 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TOLFENPYRAD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OHA74571QT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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